molecular formula C₃₄H₂₈D₂₅ClN₂O₂ B1146476 Anipamil-d25 Hydrochloride CAS No. 1346602-69-4

Anipamil-d25 Hydrochloride

Cat. No.: B1146476
CAS No.: 1346602-69-4
M. Wt: 582.4
InChI Key:
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Description

Anipamil-d25 Hydrochloride is a deuterated derivative of Anipamil, a long-acting calcium channel blocker. It is primarily used in scientific research due to its unique properties, including its stability and isotopic labeling. The molecular formula of this compound is C34H28D25ClN2O2, and it has a molecular weight of 582.40.

Future Directions

Anipamil has been used in studies to prevent the thickening of aortic muscles in rabbits with hypertension . It has been shown to have a direct effect on smooth muscle cell phenotypes . Future research may continue to explore its potential applications in medical and pharmaceutical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anipamil-d25 Hydrochloride involves the incorporation of deuterium atoms into the Anipamil molecule. This process typically starts with the synthesis of the Anipamil base, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Anipamil-d25 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anipamil-d25 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Comparison with Similar Compounds

    Verapamil: Another calcium channel blocker used to treat high blood pressure and arrhythmias.

    Diltiazem: A calcium channel blocker with similar therapeutic effects but different chemical structure.

    Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of Anipamil-d25 Hydrochloride: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other calcium channel blockers and makes it a valuable tool in scientific research .

Properties

CAS No.

1346602-69-4

Molecular Formula

C₃₄H₂₈D₂₅ClN₂O₂

Molecular Weight

582.4

Synonyms

α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride; 

Origin of Product

United States

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